(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. The presence of the trifluoromethyl group and the methoxy group on the aromatic ring imparts unique chemical properties to this compound, making it valuable in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the aromatic ring substituted with methoxy and trifluoromethyl groups.
Amination Reaction: The key step involves the introduction of the amino group at the benzylic position. This can be achieved through reductive amination or other amination techniques.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (s)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted aromatic compounds.
Scientific Research Applications
(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
(s)-2-Amino-2-(2-trifluoromethylphenyl)ethan-1-ol:
(s)-2-Amino-2-(2-methoxy-4-(trifluoromethyl)phenyl)ethan-1-ol: Positional isomer with different steric and electronic effects.
Uniqueness
The combination of the methoxy and trifluoromethyl groups in (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol imparts unique chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it distinct from its analogs.
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3/t8-/m1/s1 |
InChI Key |
XBBTVXKCYIGBGW-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)[C@@H](CO)N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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